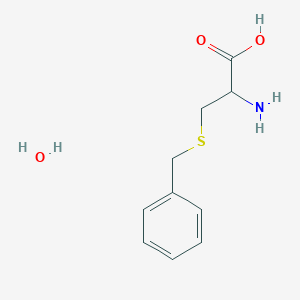

S-benzylcysteine hydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-benzylsulfanylpropanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.H2O/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGBMPPQSQCVCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(C(=O)O)N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S Benzylcysteine Hydrate and Its Derivatives

Classical and Modern Preparative Routes for S-Benzylcysteine

The preparation of S-benzylcysteine primarily relies on the direct alkylation of cysteine's thiol group. The choice of methodology often depends on the desired stereochemistry and scale of the synthesis.

The most common method for synthesizing S-benzylcysteine is the direct S-alkylation of cysteine with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. The reaction is typically performed in a basic medium, which deprotonates the thiol group to form a more nucleophilic thiolate anion, facilitating the attack on the benzyl halide.

The benzyl group (Bzl or Bn) has been a long-standing choice for thiol protection in peptide chemistry. researchgate.net A landmark application of S-benzylcysteine was in the first chemical synthesis of the hormone oxytocin, a feat that contributed to Vincent du Vigneaud receiving the Nobel Prize in Chemistry in 1955. researchgate.net

A typical laboratory preparation involves dissolving L-cysteine in an aqueous basic solution, such as sodium hydroxide, followed by the addition of benzyl chloride. The reaction mixture is stirred until the starting materials are consumed, and the product, S-benzyl-L-cysteine, precipitates from the solution and can be isolated by filtration. The final product is often obtained as a hydrate (B1144303) after purification and crystallization from aqueous solvents.

Table 1: Representative Conditions for Benzylation of Cysteine

| Starting Material | Benzylating Agent | Base/Solvent | Typical Outcome |

| L-Cysteine | Benzyl chloride | NaOH / Water | S-benzyl-L-cysteine |

| L-Cysteine | Benzyl bromide | NaOEt / Ethanol | S-benzyl-L-cysteine |

| Cysteine | Benzyl alcohol | Acid catalyst (for etherification) | Less common for direct S-benzylation |

Producing enantiomerically pure S-benzylcysteine is critical for its use in synthesizing chiral molecules like peptides and pharmaceuticals. The stereochemistry of the final product is generally dictated by the chirality of the starting cysteine.

From Chiral Precursors : The most straightforward approach to obtaining a specific enantiomer, such as S-benzyl-L-cysteine, is to start with the corresponding enantiomerically pure cysteine (L-cysteine). The benzylation reaction at the sulfur atom does not affect the chiral center at the alpha-carbon, thus preserving the original stereochemistry. google.com

Enzymatic Resolution : In cases where a racemic mixture of S-benzylcysteine is synthesized, enzymatic resolution can be employed to separate the enantiomers. For instance, after acetylating the racemic mixture to produce N-acetyl-S-benzyl-DL-cysteine, an enzyme like hog renal acylase can be used to selectively deacetylate one of the enantiomers (typically the L-enantiomer), allowing for their separation based on differing physical properties. osti.gov

Synthesis of S-Benzylcysteine Derivatives

Further functionalization of S-benzylcysteine at its amino and carboxyl groups, or oxidation of its sulfur atom, yields a variety of useful derivatives.

In peptide synthesis, the amino group of S-benzylcysteine must be protected to ensure that it forms amide bonds in a controlled manner. bachem.com Several standard protecting groups are employed for this purpose.

N-Benzyloxycarbonyl (Cbz or Z) Protection : This involves reacting S-benzylcysteine with benzyl chloroformate in the presence of a base like sodium bicarbonate. This method yields N-benzyloxycarbonyl-S-benzyl-L-cysteine. google.comichemical.com

N-tert-Butoxycarbonyl (Boc) Protection : The Boc group is another widely used amino-protecting group. S-benzylcysteine can be converted to its N-Boc derivative by reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. osti.gov

Table 2: Common N-Protecting Groups for S-Benzylcysteine

| Protecting Group | Reagent | Abbreviation |

| Benzyloxycarbonyl | Benzyl chloroformate | Cbz, Z |

| tert-Butoxycarbonyl | Di-tert-butyl dicarbonate | Boc |

| 9-Fluorenylmethoxycarbonyl | Fmoc-Cl or Fmoc-OSu | Fmoc |

The carboxylic acid group of S-benzylcysteine can be converted into esters or amides to facilitate coupling reactions or to create conjugates with other molecules.

Esterification : S-benzylcysteine esters, such as the methyl or benzyl ester, are valuable intermediates. google.comgoogle.com A general method for preparing benzyl esters is the Fischer–Speier esterification, which involves treating the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, often in a solvent that allows for the azeotropic removal of water. researchgate.net Methyl esters can be prepared using methanol (B129727) and thionyl chloride. google.com

Amide Formation : S-benzylcysteine can be coupled with amines to form amides. This is a fundamental reaction in peptide synthesis. The reaction typically requires the activation of the carboxylic acid group using a condensing agent. For example, S-benzyl-L-cysteine has been successfully conjugated to glycyrrhizic acid by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (DEC) in combination with N-hydroxybenzotriazole (HOBt). nih.gov

The sulfur atom in S-benzylcysteine can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. The extent of oxidation depends on the choice of oxidant and the reaction conditions. acsgcipr.org

Sulfoxide Synthesis : Selective oxidation of the sulfide to a sulfoxide without significant over-oxidation to the sulfone is a key challenge. nih.gov A mild and efficient method involves using hydrogen peroxide in glacial acetic acid at room temperature. nih.gov This system provides excellent yields of the sulfoxide and is compatible with various functional groups. nih.gov Biological systems can also perform this transformation; for instance, rat hepatic and renal microsomes can convert S-benzyl-L-cysteine to S-benzyl-L-cysteine sulfoxide in the presence of NADPH and oxygen. sigmaaldrich.com

Sulfone Synthesis : Further oxidation of the sulfoxide, or direct oxidation of the sulfide under stronger conditions, yields the sulfone. organic-chemistry.org Reagents like urea-hydrogen peroxide with phthalic anhydride or catalytic systems such as niobium carbide with hydrogen peroxide can effectively convert sulfides to sulfones. organic-chemistry.org The choice of catalyst can be crucial; for example, using hydrogen peroxide, tantalum carbide catalyzes the formation of sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

Table 3: Oxidation of S-Benzylcysteine

| Desired Product | Oxidizing System | Key Features |

| S-Benzylcysteine sulfoxide | H₂O₂ in acetic acid | Mild, selective, high yield, avoids over-oxidation. nih.gov |

| S-Benzylcysteine sulfone | Urea-H₂O₂ / Phthalic anhydride | Metal-free, environmentally benign. organic-chemistry.org |

| S-Benzylcysteine sulfone | H₂O₂ with Niobium carbide catalyst | Efficiently affords the sulfone over the sulfoxide. organic-chemistry.org |

Integration in Complex Molecular Architectures

S-benzylcysteine, a derivative of the amino acid cysteine where the thiol group is protected by a benzyl group, serves as a critical building block in the synthesis of complex molecular structures. Its utility stems from the stability of the S-benzyl protecting group under various reaction conditions, coupled with its selective removal when required. This allows for the precise incorporation of cysteine into larger molecules like peptides and the subsequent formation of specific structural motifs, such as disulfide bridges or conjugation points.

The protection of the highly reactive thiol side chain of cysteine is mandatory during peptide synthesis to prevent unwanted side reactions, such as oxidation to disulfides or nucleophilic attack. bachem.com The S-benzyl group is a well-established protecting group for this purpose, compatible with both major strategies of peptide synthesis.

The two main SPPS strategies are Boc-SPPS and Fmoc-SPPS:

Boc-SPPS: This strategy utilizes the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection. The Boc group is removed at each cycle with a moderately strong acid, typically trifluoroacetic acid (TFA). The S-benzyl group is highly advantageous in this context because it is stable to the repeated TFA treatments. bachem.com It remains on the cysteine side chain throughout the synthesis and is removed only during the final cleavage step from the resin, which employs a very strong acid like hydrogen fluoride (B91410) (HF). bachem.com This makes S-benzylcysteine a robust and reliable choice for synthesizing long peptides via the Boc strategy. bachem.com

Fmoc-SPPS: This strategy uses the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is cleaved with a mild base like piperidine. creative-peptides.com Side-chain protecting groups are typically designed to be removed by TFA in the final cleavage step. While the trityl (Trt) group is the most common S-protection in Fmoc-SPPS due to its TFA lability, S-benzylcysteine can be employed when an orthogonal protection scheme is needed. bachem.comsigmaaldrich.com If S-benzylcysteine is used in an Fmoc-SPPS protocol, a final, separate deprotection step with a strong acid (e.g., HF) is required after the standard TFA cleavage, which can be a limitation unless such conditions are already necessary for other reasons.

The selection of coupling reagents is also critical to prevent side reactions, particularly racemization of the cysteine residue. Studies have shown that methods utilizing activating agents like HBTU or HATU in the presence of common bases can lead to significant racemization. nih.gov Recommended, safer coupling conditions for incorporating protected cysteine derivatives involve reagents such as N,N'-diisopropylcarbodiimide (DIPCDI) with 1-hydroxybenzotriazole (HOBt) or using highly hindered bases to minimize this side reaction. nih.gov

Solution-phase peptide synthesis (LPPS), also known as classical peptide synthesis, involves carrying out all reactions in a homogeneous solution. bachem.com While often more labor-intensive due to the need for purification after each step, it remains valuable for large-scale synthesis of shorter peptides. bachem.comlibretexts.org

In LPPS, S-benzylcysteine is compatible with protection schemes like the Boc/Bzl or Z/tBu strategies. bachem.com A significant advantage of the S-benzyl group in solution-phase synthesis is its stability under conditions where other protecting groups might be labile. For instance, sulfur-containing amino acids are known to poison the palladium catalysts used for the hydrogenolytic cleavage of protecting groups like benzyloxycarbonyl (Z). bachem.comthieme-connect.de By using the S-benzyl group, which is not removed by hydrogenation, chemists can employ catalytic hydrogenolysis to deprotect other parts of the peptide without affecting the cysteine side chain. The S-benzyl group is then cleaved at a later stage using strong acidolysis. thieme-connect.de

The benzyl (Bzl) group is one of many available protecting groups for the cysteine thiol, each with distinct conditions for removal. This variety allows for complex synthetic designs, including the sequential formation of multiple disulfide bonds. The Bzl group is classified as a robust, acid-labile group.

Key Characteristics of S-Benzyl Protection:

Stability: It is stable to the moderately acidic conditions of Boc deprotection (TFA) and the basic conditions of Fmoc deprotection (piperidine). bachem.comcreative-peptides.com

Cleavage: Removal of the S-benzyl group typically requires treatment with very strong acids. google.com The most common reagent is anhydrous hydrogen fluoride (HF), often used with scavengers like anisole to prevent side reactions. Other strong acids like trifluoromethanesulfonic acid (TFMSA) can also be used.

The table below compares the S-benzyl group with other common thiol protecting groups used in peptide synthesis.

| Protecting Group | Abbreviation | Common Cleavage Conditions | Orthogonal To |

| Benzyl | Bzl | HF, TFMSA | Fmoc, Boc (TFA-labile groups) |

| Trityl | Trt | TFA (mild acid), I₂, Tl(CF₃CO₂)₃ | Fmoc, base-labile groups |

| Acetamidomethyl | Acm | Hg(OAc)₂, I₂, Ag(I) | Fmoc, Boc, Trt |

| tert-Butyl | tBu | Hg(OAc)₂, strong acid (HF) | Fmoc, base-labile groups |

| 4-Methoxybenzyl | Mmb | Strong acid (HF) | Fmoc, base-labile groups |

This table provides a summary of common protecting groups and their typical cleavage conditions. Compatibility can be sequence-dependent.

The thiol group of cysteine is a versatile functional handle for creating more complex molecular architectures, such as cyclic peptides and peptide conjugates. S-benzylcysteine is a key precursor in these syntheses.

For the synthesis of cyclic peptides via disulfide bridges, a linear peptide containing two or more S-benzylcysteine residues is first assembled using SPPS or LPPS. creative-peptides.com After the linear chain is synthesized and cleaved from the resin, the benzyl protecting groups are removed with a strong acid to expose the free thiol groups. The subsequent oxidation of these thiols, often achieved through air oxidation, iodine, or dimethyl sulfoxide (DMSO), leads to the formation of an intramolecular disulfide bond, resulting in a cyclic peptide. creative-peptides.comrsc.org This method is fundamental for producing many biologically active peptides whose conformation and stability are dependent on such cyclic structures. biosyn.com

For peptide conjugates , the deprotected thiol group serves as a highly reactive and specific nucleophile. creative-biolabs.com After synthesizing a peptide with S-benzylcysteine and removing the benzyl group, the resulting free cysteine residue can be selectively targeted for conjugation. Common strategies include:

Michael Addition: The thiol reacts with maleimide-functionalized molecules, a widely used method for preparing antibody-drug conjugates (ADCs). creative-biolabs.com

Nucleophilic Substitution: The thiol can react with alkyl halides or other electrophiles. creative-biolabs.com

Disulfide Exchange: The thiol can react with another disulfide-containing molecule to form a new, mixed disulfide bond. creative-biolabs.com

These conjugation strategies allow for the attachment of various moieties, including cytotoxic drugs, carrier proteins, fluorescent labels, or polymers, to a specific site on the peptide. creative-biolabs.com

Beyond its role in peptide synthesis, S-benzylcysteine can be incorporated as a structural element in the design of self-assembling systems. These systems, known as supramolecular assemblies, are formed through non-covalent interactions between individual molecules.

A notable example involves the creation of hydrogels from cyclic dipeptides (CDPs) containing S-benzylcysteine. Researchers have reported the synthesis of a CDP, cyclo-(L-Leu-S-Bzl-Cys), which self-assembles into a stable hydrogel under physiological conditions (pH 7.46 and 37°C). nih.gov The key findings from this research include:

Gel Formation: The cyclic dipeptide, incorporating the bulky and hydrophobic S-benzyl group, forms a thermoreversible hydrogel that is stable for over a year. nih.gov

Structural Basis: The self-assembly is driven by the formation of an antiparallel β-sheet secondary structure, which further organizes into amyloid-like fibrils. nih.gov

Application: This S-benzylcysteine-based hydrogel was shown to successfully encapsulate the anticancer drug 5-fluorouracil (B62378) and provide its sustained release, demonstrating potential applications in biomedical fields like drug delivery. nih.gov

In this context, the S-benzylcysteine moiety contributes to the structural rigidity and intermolecular interactions that drive the self-assembly process, showcasing its utility not just as a protected amino acid but as a functional component in materials science.

Advanced Structural Characterization and Spectroscopic Investigations

X-ray Crystallographic Analysis of S-Benzylcysteine and Its Derivatives

X-ray crystallography offers unparalleled, high-resolution insights into the precise spatial arrangement of atoms within a crystalline solid, defining bond lengths, angles, and intermolecular interactions that govern the solid-state architecture.

The crystal structure of anhydrous S-benzyl-L-cysteine has been elucidated by single-crystal X-ray diffraction. researchgate.net The analysis reveals that the compound crystallizes in the monoclinic space group P2₁, a common space group for chiral molecules. A notable feature of this crystal structure is the presence of two independent molecules in the asymmetric unit (Z' = 2). researchgate.net This phenomenon, known as conformational polymorphism in the solid state, indicates that the two molecules, while chemically identical, adopt different conformations within the crystal lattice.

The primary conformational difference between the two molecules lies in the torsion angle around the Cα-Cβ bond (N-C-C-S). One molecule adopts an anti conformation, while the other assumes a gauche conformation. researchgate.net This observation underscores the molecule's conformational flexibility, which can be influenced by the subtle energetic balances of crystal packing forces. The existence of multiple conformers in the solid state is significant for understanding the potential energy landscape of the molecule.

While the specific crystal structure for S-benzylcysteine hydrate (B1144303) is not extensively reported in publicly accessible databases, the study of amino acid hydrates, in general, reveals that water molecules are typically incorporated to satisfy the hydrogen-bonding potential of the amino acid's functional groups, often leading to different crystal packing and potentially new polymorphic forms.

| Crystallographic Data for Anhydrous S-Benzyl-L-cysteine | |

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃NO₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Molecules per Asymmetric Unit (Z') | 2 |

| Conformations Observed | anti and gauche (N-C-C-S) |

In the crystal structure of anhydrous S-benzyl-L-cysteine, the molecules exist as zwitterions, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This charge separation facilitates the formation of an extensive and robust network of intermolecular hydrogen bonds. The primary interactions are of the N-H···O type, where the ammonium group acts as a hydrogen bond donor to the oxygen atoms of the carboxylate groups of neighboring molecules. researchgate.net These interactions link the molecules into a complex three-dimensional supramolecular assembly.

In a hypothetical hydrate structure, water molecules would play a critical role in mediating and extending this hydrogen-bonding network. Water is an excellent hydrogen bond donor and acceptor and would be expected to form bridging interactions between the ammonium and carboxylate groups of different S-benzylcysteine molecules. The arrangement of these water molecules constitutes the hydration shell. Analysis of protein and amino acid crystal structures shows that hydration sites are not random but occupy preferred positions, forming hydrogen bonds with polar atoms of the amino acid. uni.lu These hydration shells are crucial for stabilizing the crystal structure and can influence the conformation of the molecule itself.

Solution-State and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in both solution and solid phases. It provides information on the chemical environment of individual atoms and the connectivity between them.

In solution, S-benzylcysteine is expected to undergo rapid conformational exchange. Unlike the distinct anti and gauche conformers observed in the solid state researchgate.net, the molecule in solution would likely exist as a dynamic equilibrium of various rotamers. Standard ¹H and ¹³C NMR spectroscopy would therefore show time-averaged signals for the atoms. The chemical shifts of the α- and β-protons and carbons, as well as their scalar coupling constants (³J-coupling), can provide valuable information about the preferred average conformation around the Cα-Cβ bond. nih.govauremn.org.br Advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to measure through-space distances between protons, providing further constraints for defining the conformational ensemble. researchgate.net

Solid-state NMR (SS-NMR) spectroscopy, on the other hand, can probe the distinct conformations present in the solid state. Using techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS), it would be possible to observe separate signals for the carbon atoms of the two different conformers (anti and gauche) present in the crystal lattice, providing a direct link between the crystallographic and spectroscopic data.

To overcome challenges in signal assignment and to extract more precise structural information, isotopic labeling can be employed. The synthesis of S-benzylcysteine with ¹³C or ¹⁵N isotopes at specific positions is feasible. eurisotop.com For instance, labeling the α-carbon, β-carbon, or the amino nitrogen would allow for unambiguous signal assignment in both solution and solid-state ¹³C and ¹⁵N NMR spectra.

In solution-state NMR, isotopic labeling enables heteronuclear correlation experiments (e.g., HSQC, HMBC) that reveal direct and long-range connectivities between protons, carbons, and nitrogens, aiding in complete spectral assignment. In SS-NMR, isotopic labeling is even more critical. It allows for the measurement of precise internuclear distances (e.g., through REDOR experiments) and torsion angles, which can be used to define the molecular conformation with high accuracy, complementing the information obtained from X-ray diffraction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and are sensitive to the molecule's conformation and intermolecular environment, such as hydrogen bonding. mdpi.comwiley.com

The vibrational spectrum of S-benzylcysteine can be interpreted by considering the contributions from the cysteine backbone and the benzyl (B1604629) side chain. The zwitterionic nature of the molecule in the solid state is clearly reflected in the spectra. Key vibrational modes include:

N-H Stretching: The stretching vibrations of the -NH₃⁺ group typically appear as a broad band in the FT-IR spectrum in the range of 3000-3200 cm⁻¹, often overlapping with C-H stretching bands.

C-H Stretching: Aromatic C-H stretching vibrations from the benzyl group are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups appear just below 3000 cm⁻¹.

C=O Stretching: The asymmetric stretching of the carboxylate group (-COO⁻) gives rise to a strong absorption band in the FT-IR spectrum, typically between 1550 and 1610 cm⁻¹. The corresponding symmetric stretch appears at a lower frequency, around 1400-1420 cm⁻¹.

C-S Stretching: The C-S stretching vibration is a useful marker in Raman spectroscopy, typically appearing in the 600-700 cm⁻¹ region. researchgate.netmdpi.com

Benzyl Group Modes: The benzyl group will exhibit characteristic ring breathing and C-H bending modes in the fingerprint region (below 1500 cm⁻¹).

The presence of strong hydrogen bonding in the crystal lattice significantly influences these vibrational frequencies. For example, the broadening of the N-H and C=O stretching bands is a direct consequence of the extensive N-H···O interactions. In a hydrated form, additional O-H stretching and bending vibrations from the water molecules would be observed, and the frequencies of the amino acid's functional groups would be further perturbed by hydrogen bonding to the water molecules.

| Characteristic Vibrational Modes for S-Benzylcysteine | |

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (-NH₃⁺) | 3200 - 3000 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Asymmetric Stretch (-COO⁻) | 1610 - 1550 |

| NH₃⁺ Bending | ~1500 |

| C=O Symmetric Stretch (-COO⁻) | 1420 - 1400 |

| C-S Stretch | 700 - 600 |

Circular Dichroism (CD) Spectroscopy for Chiral and Secondary Structural Elucidation in Assemblies

Circular dichroism (CD) spectroscopy is a powerful non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly valuable for investigating the stereochemical properties of S-benzylcysteine hydrate and understanding how individual molecules interact and arrange themselves into larger assemblies.

As a derivative of the naturally occurring L-cysteine, S-benzylcysteine is a chiral molecule. The presence of the chiral center at the α-carbon means that it will exhibit a characteristic CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the molecule. For L-amino acids, specific electronic transitions of the carboxyl and amino groups typically result in defined CD signals. While specific experimental CD spectra for this compound are not widely published, the expected spectrum for the L-enantiomer would show characteristic peaks corresponding to the n→π* transition of the carboxyl group and π→π* transitions of the amide (in a peptide-like environment) and aromatic chromophores.

Furthermore, CD spectroscopy is instrumental in detecting and characterizing the formation of secondary structures in molecular assemblies. Although this compound is a small molecule, under certain conditions such as concentration, pH, or in the presence of other molecules, it may self-assemble into ordered structures. These assemblies can exhibit unique CD signatures that are different from the monomeric form. For instance, the formation of β-sheet-like or helical structures would give rise to distinct CD signals. The ability to monitor these changes provides valuable information on the intermolecular forces and the structural organization of this compound in different environments. The table below outlines the typical CD spectral regions and their corresponding molecular interpretations relevant to the study of molecules like S-benzylcysteine.

| Wavelength Region (nm) | Chromophore/Transition | Structural Interpretation |

| 190-240 | Peptide bond (amide) π→π* and n→π* transitions | Presence of secondary structures like α-helices, β-sheets, and random coils in assemblies. |

| 210-230 | Carboxylic acid n→π* transition | Confirmation of the chiral center's environment and conformation. |

| 250-290 | Aromatic (benzyl group) π→π* transitions | Information on the conformation and electronic environment of the benzyl side chain. |

This table is interactive. Users can sort and filter the data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

The molecular weight of S-benzylcysteine is 211.28 g/mol nih.gov. In mass spectrometry, this would be observed as a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

Loss of the carboxyl group: Decarboxylation can lead to the loss of CO2 (44 Da) or the entire carboxylic acid group (COOH, 45 Da).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group is a common fragmentation pathway for amino acids.

Cleavage of the benzyl group: The bond between the sulfur and the benzyl group can cleave, leading to the formation of a stable benzyl cation (C7H7+) at m/z 91. This is a very common and often abundant fragment for benzyl-containing compounds.

Cleavage of the C-S bond: The bonds around the sulfur atom can also fragment, leading to various sulfur-containing fragment ions.

Based on these principles, a table of expected major fragment ions for S-benzylcysteine in a mass spectrum is provided below.

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 211 | [C10H13NO2S]+• | - | Molecular Ion |

| 166 | [C10H12NS]+ | COOH | Loss of the carboxylic acid group |

| 120 | [C4H6NO2S]+ | C6H5CH2 | Cleavage of the S-CH2 bond with loss of the benzyl radical |

| 91 | [C7H7]+ | C3H6NO2S | Cleavage of the S-CH2 bond to form the stable benzyl cation |

| 74 | [C2H4NO2]+ | C8H9S | Alpha-cleavage with loss of the benzylthio-methyl radical |

This table is interactive. Users can sort and filter the data.

The analysis of these fragments allows for the unambiguous identification of S-benzylcysteine and can be used to distinguish it from its isomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of S-benzylcysteine hydrate (B1144303). These methods provide a detailed understanding of the molecule's fundamental properties.

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For S-benzylcysteine, this involves finding the most stable three-dimensional structure by calculating the forces on each atom and minimizing them. The resulting optimized geometry corresponds to a minimum on the potential energy surface.

Conformational analysis of S-benzylcysteine reveals multiple possible spatial arrangements (conformers) due to the rotation around its single bonds. The relative energies of these conformers can be calculated to identify the most stable ones. The presence of the benzyl (B1604629) group and the cysteine backbone introduces significant steric and electronic effects that dictate the preferred conformations. The hydration of S-benzylcysteine is expected to influence its conformational landscape, with explicit water molecules forming hydrogen bonds with the amino and carboxyl groups, as well as potentially interacting with the sulfur atom and the aromatic ring.

Table 1: Predicted Geometrical Parameters for S-benzylcysteine (Note: These are representative values for similar molecules and functional groups, as direct computational data for S-benzylcysteine hydrate is not available.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | Cα-Cβ | ~1.53 Å |

| Cβ-S | ~1.82 Å | |

| S-CH₂ | ~1.81 Å | |

| C-N | ~1.47 Å | |

| C=O | ~1.21 Å | |

| Bond Angle | N-Cα-C | ~111° |

| Cα-Cβ-S | ~114° | |

| Dihedral Angle | Cα-Cβ-S-CH₂ | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

For S-benzylcysteine, the HOMO is expected to be localized on the sulfur atom and the aromatic ring, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring, suggesting these regions are susceptible to nucleophilic attack. The presence of water molecules in the hydrate form can influence the energies of these orbitals through hydrogen bonding and polarization effects.

Table 2: Conceptual Frontier Molecular Orbital Properties of S-benzylcysteine

| Property | Description | Implication for S-benzylcysteine |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy suggests better electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates a better electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. |

Quantum chemical calculations can accurately predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the molecular structure.

Theoretical IR and Raman spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The predicted spectra can be compared with experimental data for S-benzylcysteine to validate the computational model. Similarly, NMR chemical shifts can be calculated and compared with experimental NMR spectra to assign the signals to specific atoms in the molecule and to confirm its structure and conformation in solution.

Molecular Dynamics Simulations for Hydration and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. For this compound, MD simulations can provide detailed insights into the dynamics of the water molecules surrounding the solute and the conformational flexibility of the S-benzylcysteine molecule itself.

In an MD simulation, the forces on each atom are calculated using a force field, and the equations of motion are integrated over time to generate a trajectory of the system. This trajectory can be analyzed to understand various dynamic processes. For S-benzylcysteine in an aqueous environment, MD simulations can reveal the structure of the hydration shell, the number of water molecules hydrogen-bonded to the solute, and the residence time of these water molecules. Furthermore, MD simulations can explore the conformational landscape of S-benzylcysteine and the transitions between different conformers over time.

Molecular Docking and Binding Energy Calculations (Non-Clinical Ligand Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a non-clinical context, this can be used to study the interactions of S-benzylcysteine with various small molecules or materials.

The process involves placing the S-benzylcysteine molecule (the ligand) into the binding site of a receptor and evaluating the binding affinity using a scoring function. The results can provide insights into the types of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that stabilize the complex. Binding energy calculations, often performed using more accurate methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can provide a more quantitative measure of the binding affinity.

Table 3: Illustrative Data from a Hypothetical Molecular Docking Study of S-benzylcysteine

| Ligand | Receptor Site | Docking Score (kcal/mol) | Key Interactions |

| S-benzylcysteine | Hydrophobic pocket | -7.5 | van der Waals, π-π stacking |

| S-benzylcysteine | Polar cavity | -6.2 | Hydrogen bonding, electrostatic |

Computational Studies of Energy Transfer and Thermal Transport in S-Benzylcysteine Containing Systems

While specific computational studies on energy transfer and thermal transport in S-benzylcysteine containing systems are not extensively available, these are important areas where computational chemistry can provide valuable insights.

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can be studied computationally by calculating the electronic coupling between donor and acceptor chromophores. Although S-benzylcysteine itself is not a strong chromophore, it can be part of larger systems where such processes are relevant.

Thermal transport properties, such as thermal conductivity, can be investigated using non-equilibrium molecular dynamics (NEMD) simulations. These simulations can elucidate how heat is transported through materials containing S-benzylcysteine, which could be relevant for applications in materials science. Future computational studies in these areas could reveal novel properties and applications for S-benzylcysteine and its derivatives.

Development of Computational Models for S-Benzylcysteine Reactivity and Pathway Prediction

The development of computational models has become an indispensable tool in modern chemistry and biochemistry for predicting the reactivity and metabolic fate of chemical compounds, including S-benzylcysteine. These in silico approaches offer a powerful means to investigate reaction mechanisms, predict potential metabolites, and understand the factors governing the chemical behavior of molecules. By simulating molecular interactions and transformations, computational models provide insights that are often difficult to obtain through experimental methods alone.

Theoretical and computational studies on S-benzylcysteine and related compounds primarily focus on two key areas: the prediction of its chemical reactivity and the elucidation of its metabolic pathways. Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to model the electronic structure and dynamic behavior of S-benzylcysteine, allowing for the prediction of its interactions with biological molecules and its susceptibility to various enzymatic transformations.

One of the primary applications of computational modeling in this context is the prediction of the reactivity of the cysteine moiety. For instance, DFT calculations can be utilized to determine the activation energies (Ea) for reactions involving the sulfur atom of the cysteine residue. These calculations provide a quantitative measure of the propensity of the molecule to undergo specific chemical reactions. A combined computational and experimental approach on related compounds has demonstrated a strong correlation between calculated activation energies and experimentally measured reaction kinetics. This underscores the predictive power of DFT-based methods in assessing the reactivity of cysteine derivatives nih.gov.

In the realm of pathway prediction, computational models are instrumental in identifying potential metabolic transformations that S-benzylcysteine may undergo in vivo. Studies on analogous compounds, such as S-benzyl-N-malonyl-L-cysteine, have proposed metabolic pathways based on the identification of metabolites. These studies suggest that a key metabolic step is the cleavage of the C-S bond by enzymes like C-S lyase, leading to the formation of benzyl thiol nih.gov. Computational models can be used to explore the feasibility of such enzymatic reactions by simulating the interaction of S-benzylcysteine with the active site of relevant enzymes and calculating the energetic barriers for the proposed transformations.

Furthermore, broader computational workflows are being developed to predict the biosynthetic pathways of a wide range of chemical compounds. These approaches often utilize machine learning algorithms trained on extensive databases of known metabolic reactions and pathways. By representing the chemical structure of a molecule in a vectorial format, these models can predict the most probable metabolic pathway for a given compound with a notable degree of accuracy arxiv.org. While not yet specifically applied to S-benzylcysteine in the reviewed literature, these methodologies represent the future direction of predictive toxicology and drug metabolism, where the metabolic fate of novel compounds can be anticipated before they are synthesized.

The integration of these computational approaches provides a comprehensive framework for understanding the chemical and biological behavior of S-benzylcysteine. By modeling its reactivity and predicting its metabolic pathways, researchers can gain valuable insights into its potential biological effects and mechanisms of action.

Detailed Research Findings

Recent research, while not exclusively focused on S-benzylcysteine, provides a strong foundation for the development of predictive computational models for this compound. A notable study combined DFT calculations with kinetic measurements to investigate the nucleophilic attack of cysteine on various nitrile-containing compounds. The excellent correlation between the computationally derived activation energies and the experimentally observed reaction rates highlights the utility of such models in predicting chemical reactivity nih.gov.

The following interactive data table presents the calculated activation energies (Ea) for the reaction of a selection of nitrile-carrying molecules with a cysteine model. This data illustrates how computational chemistry can quantify and predict the reactivity of different chemical structures. Lower activation energies correspond to a higher propensity for the reaction to occur.

In the context of metabolic pathway prediction, a study on the metabolism of S-benzyl-N-malonyl-L-cysteine in rats identified hippuric acid as the major metabolite. This finding supports a proposed metabolic pathway that involves the initial hydrolysis of the N-malonyl group, followed by the action of C-S lyase to release benzyl thiol. The benzyl thiol is then further metabolized to benzoic acid, which is ultimately conjugated with glycine (B1666218) to form hippuric acid nih.gov. This experimentally supported pathway provides a valuable template for building predictive computational models for the metabolism of S-benzylcysteine.

The following interactive data table outlines the proposed metabolic pathway for the related compound, S-benzyl-N-malonyl-L-cysteine, which can serve as a model for predicting the biotransformation of S-benzylcysteine.

These findings collectively demonstrate the potential of computational models to accurately predict the reactivity and metabolic fate of S-benzylcysteine. By leveraging existing knowledge from related compounds and employing advanced computational techniques, it is possible to develop robust in silico models that can guide future experimental investigations and provide a deeper understanding of the biological properties of S-benzylcysteine.

Biochemical and Biological Research Applications Excluding Human Clinical Aspects

Role in Enzymatic Systems and Biochemical Pathways

S-benzylcysteine serves as a valuable tool for investigating the function and specificity of enzymes involved in sulfur metabolism and protein synthesis.

S-Benzylcysteine as a Substrate or Inhibitor in Enzyme Assays

The chemical structure of S-benzylcysteine allows it to interact with various enzymes, acting either as a substrate that the enzyme can modify or as an inhibitor that blocks the enzyme's activity.

S-benzyl-L-cysteine has been identified as a substrate for cysteine conjugate S-oxidase activity, which is primarily observed in the microsomal fractions of rat liver and kidney. This enzymatic reaction involves the conversion of S-benzyl-L-cysteine into its corresponding sulfoxide (B87167), S-benzyl-L-cysteine sulfoxide, in the presence of oxygen and NADPH. Notably, the sulfone form of the compound is not detected as a product. This S-oxidase activity is associated with flavin-containing monooxygenases (FMOs), with kinetic studies suggesting that FMO1 is the major isoform involved in this sulfoxidation reaction. mdpi.com Research has demonstrated that the rate of S-benzyl-L-cysteine sulfoxide formation is significantly higher in kidney microsomes compared to liver microsomes.

Table 1: Kinetic Parameters of S-benzyl-L-cysteine S-oxidase Activity in Rat Microsomes This table is interactive and can be sorted by clicking on the headers.

| Tissue Microsome | Vmax (nmol/min/mg protein) |

|---|---|

| Kidney | ~3 times higher than liver |

| Liver | Baseline rate |

Data derived from studies on rat hepatic and renal microsomes. nih.gov

In plants, the synthesis of L-cysteine is a critical step in the sulfur assimilation pathway. S-benzyl-L-cysteine (SBC) has been identified as an inhibitor of this pathway by targeting the enzyme O-acetylserine(thiol) lyase (OAS-TL), also known as cysteine synthase. mdpi.comdoaj.org OAS-TL catalyzes the final step in cysteine biosynthesis, the combination of O-acetylserine (OAS) and sulfide. mdpi.com

SBC acts as a non-competitive inhibitor of OAS-TL. nih.gov This inhibition leads to a reduction in L-cysteine synthesis, which in turn disrupts numerous physiological processes in plants. The consequences of this inhibition include:

Reduced Growth : By limiting the availability of L-cysteine, SBC significantly impairs the growth of plants such as maize (Zea mays) and morning glory (Ipomoea grandifolia). doaj.orgnih.gov

Impaired Photosynthesis : The lack of L-cysteine and other sulfur-containing compounds disrupts the photosynthetic machinery. This leads to a decrease in CO2 assimilation, electron transport rate, and the efficiency of photosystem II. nih.govdoaj.org

Oxidative Stress : Inhibition of the sulfur assimilation pathway can lead to an increase in reactive oxygen species (ROS) in plant roots, indicating oxidative stress. doaj.org

The inhibitory effect of SBC on OAS-TL highlights the potential of this enzyme as a target for the development of novel herbicides. doaj.orgnih.gov

**Table 2: Effects of S-benzyl-L-cysteine (SBC) on Photosynthetic Parameters in Ipomoea grandifolia*** *This table is interactive and can be sorted by clicking on the headers.

| Photosynthetic Parameter | % Decrease with SBC Treatment |

|---|---|

| Electron transport rate (J) | 19% |

| Triose phosphate utilization (TPU) | 20% |

| Light-saturation point (LSP) | 22% |

| Maximum carboxylation rate of Rubisco (Vcmax) | 23% |

| Light-saturated net photosynthetic rate (PNmax) | 24% |

| Stomatal conductance (gs) | 34% |

Data from studies on Ipomoea grandifolia treated with SBC. doaj.org

Aminoacyl-tRNA synthetases (aaRSs) are enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule, a crucial step in protein synthesis. While these enzymes are typically highly specific, some exhibit substrate promiscuity, meaning they can recognize and utilize non-canonical amino acids.

Research in the field of genetic code expansion has demonstrated that engineered variants of pyrrolysyl-tRNA synthetase (PylRS) can recognize S-benzyl-L-cysteine as a substrate. researchgate.nettesisenred.net This allows for the site-specific incorporation of this non-canonical amino acid into proteins. This application is a powerful tool in protein engineering and synthetic biology, enabling the introduction of novel chemical functionalities into proteins to study their structure and function. The ability of engineered PylRS to utilize S-benzyl-L-cysteine underscores the plasticity of the substrate-binding pocket of some aaRSs. researchgate.nettesisenred.net

Investigation of its Role as a Precursor or Intermediate in Biosynthesis (non-human, non-toxicology)

S-benzylcysteine serves as a precursor in the biosynthesis of certain secondary metabolites in plants. A notable example is its role in the formation of organosulfur compounds in the plant Petiveria alliacea. In this plant, S-benzyl-L-cysteine is oxidized to form S-benzyl-L-cysteine sulfoxide, a compound also known as petiveriin. researchgate.netnih.gov

Petiveriin then acts as a substrate for the enzyme alliinase. nih.gov When the plant tissue is damaged, alliinase cleaves petiveriin, initiating a cascade of reactions that produce various biologically active organosulfur compounds, including thiosulfinates like S-benzyl phenylmethanethiosulfinate (petivericin). nih.govresearchgate.net This pathway is analogous to the formation of allicin in garlic from its precursor, alliin. Therefore, in this context, S-benzylcysteine is a key intermediate in a plant defense-related biosynthetic pathway.

Natural Occurrence and Biosynthesis in Organisms (e.g., plants)

S-benzyl-L-cysteine itself is not commonly found in high concentrations in plants; however, its sulfoxide derivative, S-benzyl-L-cysteine sulfoxide (petiveriin), is a naturally occurring compound in the roots of the Amazonian medicinal plant Petiveria alliacea. researchgate.netnih.gov The presence of petiveriin implies the existence of a biosynthetic pathway that utilizes S-benzylcysteine as an intermediate.

The biosynthesis of S-benzylcysteine in these plants likely involves the S-benzylation of a cysteine precursor. While the specific enzymes catalyzing the attachment of the benzyl (B1604629) group to the sulfur atom of cysteine in Petiveria alliacea have not been fully elucidated, the general pathways of cysteine and sulfur-containing secondary metabolite biosynthesis in plants are well-established. nih.gov Following its formation, S-benzylcysteine is then oxidized to petiveriin. The subsequent enzymatic breakdown of petiveriin upon tissue damage is a characteristic feature of the chemical defense system of this plant. nih.govoup.com

Applications in Material Science and Biomaterials Research

S-benzylcysteine, a derivative of the amino acid cysteine, has garnered significant attention in material science and biomaterials research. Its unique chemical structure, featuring a hydrophobic benzyl group and a cysteine backbone capable of forming hydrogen bonds, makes it an excellent building block for creating functional supramolecular structures. These materials, particularly hydrogels and nanogels, exhibit properties suitable for a range of non-clinical research applications, from environmental remediation to the development of novel antibacterial agents.

Design and Characterization of S-Benzylcysteine-Based Hydrogels and Nanogels

The incorporation of S-benzylcysteine into peptides and polymers allows for the design of sophisticated hydrogels and nanogels. These are three-dimensional networks of cross-linked polymer chains that can absorb large quantities of water. The specific properties of these materials are dictated by the molecular interactions between the S-benzylcysteine units and other components.

The formation of S-benzylcysteine-based hydrogels is primarily driven by non-covalent interactions, a process known as self-assembly or supramolecular polymerization. In cyclic dipeptides containing S-benzyl-L-cysteine, self-assembly is influenced by a combination of hydrogen bonding and the hydrophobic nature of the amino acid side chains. nih.gov These interactions lead to the formation of distinct nanofibrillar networks that are rich in β-sheet structures, which entrap water molecules to form the hydrogel. nih.govnih.gov

The process can be triggered by changes in solvent composition, such as the addition of water to a methanol (B129727) solution of S-benzyl-L-cysteine-based cyclic dipeptides. nih.govresearchgate.net The structural rigidity and stability of cyclic peptides make them particularly effective candidates for forming stable hydrogels. nih.govresearchgate.net In addition to hydrophobic interactions, the sheet-like secondary structure of poly(S-benzyl-L-cysteine) helps to stabilize the hydrogel network, enhancing aromatic and hydrogen bonding interactions between polypeptide chains. mdpi.com

Key drivers in the self-assembly of these hydrogels include:

Hydrogen Bonding: Occurs between the amide groups of the peptide backbone, contributing to the formation of stable, ordered structures like β-sheets. nih.gov

Hydrophobic Interactions: The benzyl groups of S-benzylcysteine and other hydrophobic amino acid residues cluster together to minimize contact with water, driving the aggregation process. nih.govresearchgate.net

π-π Stacking: Aromatic rings of the benzyl groups can stack on top of each other, further stabilizing the assembled structure.

The structural and mechanical properties of S-benzylcysteine-based hydrogels are critical for their potential applications and are assessed using various analytical techniques.

Morphological Characterization Microscopy techniques are employed to visualize the internal structure of the hydrogels.

Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM): These methods have revealed that hydrogels formed from cyclic dipeptides containing S-benzylcysteine, such as cyclo-(Leu-S-Bzl-Cys), self-assemble into highly cross-linked nanofibrillar networks. nih.gov These fibrous networks create cages that immobilize water molecules, leading to gelation. nih.gov

Spectroscopic and Analytical Characterization Techniques such as Fourier Transform Infrared (FT-IR) spectroscopy and Circular Dichroism (CD) are used to confirm the secondary structure of the self-assembled peptides. Studies have shown that the self-assembled cyclic dipeptides acquire an antiparallel β-sheet secondary structure. nih.gov The formation of amyloid-like fibrils is further confirmed by Thioflavin-T (ThT) binding assays. nih.gov

Rheological Characterization Rheology is the study of the flow and deformation of matter, and it is used to quantify the mechanical strength and viscoelastic properties of hydrogels. rsc.org Rheological experiments, such as dynamic strain amplitude sweeps, show that these hydrogels exhibit a linear viscoelastic regime, indicating a gel-like structure. mdpi.com A crossover from a gel-like to a liquid-like state under shear stress demonstrates their shear-thinning behavior, which is a desirable property for injectable materials. mdpi.com For instance, the mechanical strength of a hydrogel formed from the cyclic dipeptide cyclo-(Leu-S-Bzl-Cys) has been measured and confirmed its stability. nih.govresearchgate.net

| Hydrogel System | Key Morphological Feature | Secondary Structure | Key Rheological Property |

| Cyclo-(Leu-S-Bzl-Cys) | Highly cross-linked nanofibrillar network | Antiparallel β-sheet | Stable, thermoreversible gel |

| 8-arm star block copolypeptides (with pCys(Bz)) | Not specified | β-sheet | Shear-thinning behavior |

| S-benzyl-L-cysteine-based CDPs (P3-P6) | Distinct nanofibrillar networks | β-sheet rich | Stable gel formation |

This table summarizes the characterization of different S-benzylcysteine-based hydrogel systems based on available research.

The nanofibrillar network of S-benzylcysteine-based hydrogels makes them suitable as vehicles for the sustained release of therapeutic agents in non-clinical research models. The hydrogel matrix can encapsulate molecules and release them over time as the network biodegrades or as the drug diffuses out.

A hydrogel formed from the cyclic dipeptide cyclo-(Leu-S-Bzl-Cys) has been investigated for its ability to carry the anticancer drug 5-fluorouracil (B62378) (5FU). nih.gov The study demonstrated that the hydrogel could be formed in the presence of 5FU, effectively trapping the drug within its matrix. nih.gov In-vitro experiments showed a sustainable release of the drug from the hydrogel. nih.govresearchgate.net This controlled release can enhance the efficacy of the encapsulated agent in experimental models. nih.gov The biocompatibility and stability of these peptide-based hydrogels at physiological conditions (pH 7.46 and 37°C) make them promising candidates for such applications. nih.govresearchgate.net

The unique architecture of S-benzylcysteine-based hydrogels offers potential for environmental applications, specifically in water purification. The nanofibrillar networks of these hydrogels can act as adsorbents for removing contaminants from water.

Research has explored the use of hydrogels derived from a series of S-benzyl-L-cysteine-containing cyclic dipeptides for the removal of harmful organic dyes from contaminated water. nih.govresearchgate.net The porous structure and the chemical nature of the peptide networks allow them to effectively bind and trap dye molecules, thereby purifying the water. nih.gov This application highlights the potential of these self-assembling materials in addressing environmental challenges. nih.govresearchgate.net

Development of Antibacterial Materials and Their Mechanism of Action (non-clinical)

S-benzylcysteine has been used to modify natural polymers to create nanogels with potent antibacterial properties, offering a potential alternative to combat antibiotic-resistant biofilm-forming bacteria. nih.govresearchgate.net

Researchers have developed natural nanogels by crosslinking polymers like DNA and alginate with S-benzyl-L-cysteine (SBLC). nih.gov For example, aldehyde groups on DNA were crosslinked with the primary amines in SBLC via a Schiff reaction to create DNA-HCl-SBLC nanogels. nih.govresearchgate.net These SBLC-modified polymers demonstrated significantly better inhibition of bacterial growth against strains like E. coli and P. aeruginosa compared to their unmodified counterparts. nih.govresearchgate.net

Mechanism of Action The antibacterial mechanism of these S-benzylcysteine-modified materials involves disruption of bacterial integrity and function.

Cell Damage: Scanning Electron Microscopy (SEM) data has shown that incubation with SBLC-modified nanogels leads to visible damage to bacteria. nih.govresearchgate.net

Induction of Stress Response: After exposure to the nanogels, bacteria exhibit a dose-dependent expression of intracellular genes such as recA or pvdA. nih.govresearchgate.net These genes are involved in DNA repair and virulence factor synthesis, respectively, indicating that the nanogels induce significant cellular stress.

In studies using C. elegans as a model organism for infection, DNA-HCl-SBLC nanogels were shown to be the most effective among the tested variants at suppressing P. aeruginosa-induced sepsis and extending the lifespan of the worms. nih.govresearchgate.net Furthermore, star-shaped copolypeptides containing S-benzyl-L-cysteine blocks, along with poly(L-lysine), which is known for its antimicrobial properties, have been developed into hydrogels with inherent antimicrobial activity. mdpi.com

| Material | Target Bacteria | Observed Effect | Postulated Mechanism |

| DNA-HCl-SBLC Nanogels | P. aeruginosa, E. coli | Inhibition of bacterial growth, suppression of sepsis in C. elegans | Bacterial cell damage, induction of stress-response genes (recA, pvdA) |

| AA-SBLC Nanogels | P. aeruginosa, E. coli | Inhibition of bacterial growth | Bacterial cell damage, induction of stress-response genes |

| 8-arm star block copolypeptides (pLys, pCys(Bz), pTyr) | Not specified | Inherent antimicrobial properties | Synergistic action of components, particularly poly(L-lysine) |

This table summarizes the findings on S-benzylcysteine-based antibacterial materials.

Integration into Biointerfaces and Functional Nanomaterials

S-benzylcysteine, a derivative of the amino acid L-cysteine, has emerged as a valuable building block in the development of advanced biointerfaces and functional nanomaterials. The unique molecular structure of S-benzylcysteine, featuring a thiol group (protected by a benzyl group), a carboxylic acid, and an amine, allows for versatile chemical modifications and controlled self-assembly. These characteristics are leveraged to construct sophisticated materials for a range of biochemical and biological research applications. Its integration into these materials is primarily focused on creating self-assembled monolayers, functionalizing nanoparticles, and forming responsive hydrogels.

Self-Assembled Monolayers (SAMs)

The foundational principle for using cysteine and its derivatives like S-benzylcysteine in biointerfaces is their ability to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). The sulfur atom in the cysteine molecule exhibits a strong affinity for gold, leading to the formation of a stable gold-thiolate bond. This bond serves as a robust anchor to attach the molecules to the surface in a highly ordered, single-molecule-thick film.

While L-cysteine itself can form SAMs, the presence of the S-benzyl group in S-benzylcysteine significantly modifies the properties of the resulting monolayer. The bulky, hydrophobic benzyl group influences the packing density and orientation of the molecules on the surface. This alteration of surface chemistry is critical for controlling interactions at the biointerface, such as protein adsorption and cellular adhesion. For instance, creating surfaces with specific hydrophobic or aromatic characteristics can be used to study the fundamentals of biomolecular interactions. Research on related peptide structures has shown that the choice of linker molecules appended to cysteine is essential for creating well-ordered, closely packed monolayers, a principle that applies to the use of derivatives like S-benzylcysteine. nih.gov

Functionalization of Nanoparticles

S-benzylcysteine and its parent molecule, L-cysteine, are extensively used as capping and stabilizing agents in the synthesis of metallic nanoparticles, especially gold nanoparticles (AuNPs). mdpi.commdpi.comnih.govresearchgate.netnih.gov In this context, the thiol group binds to the nanoparticle surface, creating a protective layer that prevents aggregation and enhances stability in aqueous media. mdpi.com The amine and carboxyl groups, along with the benzyl moiety, provide functional handles for further conjugation or introduce specific surface properties.

The benzyl group offers distinct advantages:

Hydrophobicity: It imparts a hydrophobic character to the nanoparticle surface, which can be exploited for encapsulating non-polar molecules or for facilitating interactions with specific biological structures.

Aromatic Interactions: The benzene ring can engage in π-π stacking interactions, providing an additional mechanism for loading aromatic drug molecules or other functional compounds onto the nanoparticle.

This functionalization strategy allows for the precise engineering of nanoparticles with tailored surface chemistries for applications in targeted delivery systems and as probes for biological sensing.

Hydrogels and Nanogels for Controlled Release

A significant application of S-benzylcysteine is in the fabrication of soft nanomaterials like hydrogels and nanogels for biomedical research. These materials consist of cross-linked polymer networks that can entrap large amounts of water and create biocompatible environments for encapsulating therapeutic agents or biological molecules.

Recent research has demonstrated the use of S-benzyl-L-cysteine (SBLC) as a crosslinking agent in the formation of natural polymer-based nanogels (NGs). nih.gov In one study, DNA and alginate acid were modified with SBLC, resulting in spherical nanogels. These SBLC-modified materials showed potent antibacterial activity against biofilm-forming bacteria such as P. aeruginosa and E. coli. nih.gov The incorporation of the S-benzylcysteine moiety was crucial for enhancing the antibacterial efficacy compared to unmodified nanogels. nih.gov

In another innovative approach, a cyclic dipeptide composed of L-leucine and S-benzyl protected L-cysteine, cyclo-(Leu-S-Bzl-Cys), was synthesized and shown to be a "super hydrogelator". nih.govresearchgate.net This small molecule can self-assemble in water under physiological conditions (pH 7.46, 37°C) to form a highly stable, cross-linked nanofibrillar network. nih.gov The resulting hydrogel demonstrated excellent tolerance to changes in pH and temperature and was capable of the sustained release of an encapsulated anticancer agent, 5-fluorouracil. nih.govresearchgate.net The self-assembly process is driven by the formation of an antiparallel β-sheet secondary structure, creating cages that immobilize water and the drug molecules. nih.gov

The table below summarizes key findings from studies integrating S-benzylcysteine into functional nanomaterials.

| Nanomaterial Type | Role of S-benzylcysteine | Key Research Findings | Intended Application |

| DNA/Alginate Nanogels | Crosslinking agent (S-benzyl-L-cysteine) | Resulting nanogels were spherical, negatively charged, and showed low cytotoxicity. nih.gov | Antibacterial material against biofilm-forming bacteria. nih.gov |

| SBLC-modified nanogels exhibited better inhibition of bacterial growth than unmodified versions. nih.gov | |||

| Cyclic Dipeptide Hydrogel | Hydrogelator component (cyclo-(Leu-S-Bzl-Cys)) | Self-assembles into a nanofibrillar network, forming a stable hydrogel at physiological pH and temperature. nih.gov | Sustainable drug delivery vehicle. nih.govresearchgate.net |

| The hydrogel is thermoreversible and stable for over a year. nih.gov | |||

| Successfully used for the in-vitro sustainable release of the anticancer drug 5-fluorouracil. nih.gov |

Analytical and Methodological Advancements Involving S Benzylcysteine Hydrate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography remains the cornerstone for the separation and purity analysis of S-benzylcysteine hydrate (B1144303). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are routinely employed, often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of S-benzylcysteine. Purity levels are consistently reported at or above 98-99% using this method. vwr.comjk-sci.comduksanchemical.com Reversed-phase HPLC, often utilizing C18 columns, is a common approach. The development of stability-indicating methods is crucial, particularly for formulations containing related compounds, and may involve techniques like ion-pair chromatography to improve the retention and resolution of polar analytes. ijper.orgsielc.com The selection of the mobile phase, typically a buffered aqueous solution with an organic modifier like methanol (B129727) or acetonitrile, is optimized to achieve efficient separation from any impurities or related substances. researchgate.netjocpr.com

Below is a table summarizing typical parameters used in HPLC method development for S-benzylcysteine and related compounds.

| Parameter | Example Condition | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., Waters X Bridge, Poroshell) | Provides hydrophobic interaction for separation. |

| Mobile Phase | Buffer (e.g., Ammonium acetate, Sodium acetate) / Organic Modifier (e.g., Methanol, Acetonitrile) | Controls retention and selectivity of the analyte and impurities. |

| Detection | UV/Vis or Diode Array Detector (DAD) at ~220 nm | Detects the benzyl (B1604629) chromophore. |

| Flow Rate | 0.8 - 1.0 mL/min | Affects analysis time and resolution. |

| Column Temperature | 25°C - 30°C | Ensures reproducible retention times. |

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for the analysis of S-benzylcysteine, though it requires a critical pre-analytical step. Due to the low volatility of amino acids, derivatization is necessary to convert the polar carboxyl and amino groups into more volatile, nonpolar moieties suitable for GC analysis. sigmaaldrich.com Silylation is a common derivatization technique where reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Once derivatized, the compound can be separated by GC and detected by MS. The mass spectrum provides a molecular fingerprint, and characteristic fragmentation patterns of the derivative can confirm its identity. sigmaaldrich.com GC-MS spectral data for S-benzyl-L-cysteine is available in spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.gov

| Fragment Notation | Description |

|---|---|

| M-15 | Loss of a methyl group (CH₃) |

| M-57 | Loss of a tert-butyl group (C₄H₉) |

| M-85 | Loss of a tert-butyl group plus carbon monoxide (C₄H₉ + CO) |

| M-159 | Loss of the CO-O-TBDMS group |

Derivatization Strategies for Enhanced Detection and Analysis

Derivatization is a key strategy employed not only to enable GC analysis but also to enhance detection sensitivity and selectivity in HPLC. The primary functional groups of S-benzylcysteine—the primary amine and the carboxylic acid—are the main targets for derivatization.

For enhanced fluorescence detection in HPLC, a common strategy for primary amines is pre-column derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol, such as 2-mercaptoethanol. nih.govresearchgate.netsemanticscholar.org This reaction forms a highly fluorescent isoindole derivative, allowing for detection at picomole levels. nih.govresearchgate.net

For LC-MS analysis, derivatization can be used to improve ionization efficiency and chromatographic separation of enantiomers. For example, reacting S-benzylcysteine with OPA and a chiral thiol like N,N-dimethyl-L-cysteine (DiCys) creates diastereomeric derivatives that can be readily separated on a standard reversed-phase column and detected by MS. nih.gov These strategies are particularly valuable for chiral metabolomics and trace-level analysis. nih.gov

Development of Specific Assays Utilizing S-Benzylcysteine as a Reagent or Standard

Beyond its role as an analyte, S-benzylcysteine is utilized as a key reagent in the development of analytical assays, particularly in the field of chiral separations. S-benzyl-(R)-cysteine has been successfully used as a chiral selector in a technique known as chiral ligand-exchange chromatography (CLEC). nih.govresearchgate.net

In this application, the chiral selector is physically adsorbed onto a conventional stationary support, such as octadecylsilica, to create a coated chiral stationary phase (C-CSP). researchgate.net This modified stationary phase can then be used to resolve the enantiomers of various underivatized amino acids. nih.gov The separation mechanism relies on the formation of transient diastereomeric ternary complexes between the analyte, a metal ion (often copper), and the chiral selector (S-benzylcysteine). The differing stability of these complexes allows for the chromatographic separation of the analyte's enantiomers. researchgate.net

Methodologies for Stereochemical Purity Determination

Ensuring the stereochemical purity of S-benzylcysteine is critical, as biological activity is often dependent on stereochemistry. google.com The primary methodology for determining enantiomeric excess is chiral HPLC. nih.govcsfarmacie.cz This can be achieved through two main approaches:

Direct Separation: This involves the use of a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of S-benzylcysteine. A variety of CSPs are suitable for separating underivatized amino acids, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based CHIROBIOTIC T), cyclodextrins, and ligand-exchange principles. nih.govsigmaaldrich.comchromatographyonline.com The choice of CSP and mobile phase composition is critical for achieving optimal selectivity. chromatographyonline.com

Indirect Separation: This approach involves pre-column derivatization of the S-benzylcysteine enantiomers with a chiral derivatizing agent. This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18). nih.gov An example is the reaction with OPA and a chiral thiol to form diastereomeric isoindoles, as mentioned previously. nih.gov

The development of these methods allows for the accurate quantification of enantiomeric excess, with processes often targeting purities greater than 98% or even 99.5%. google.com

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes for S-benzylcysteine and its derivatives is a primary focus of ongoing research. Traditional methods are being challenged by new strategies that offer higher yields, stereoselectivity, and more environmentally friendly conditions.

Stereoselective Synthesis : A significant area of development is in the stereoselective synthesis of S-aryl-L-cysteine derivatives, including S-benzylcysteine. nih.gov New processes are being designed to produce these compounds with an enantiomeric excess greater than 96%, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired therapeutic effect. nih.gov

Biosynthetic Pathways : Beyond traditional chemical synthesis, there is a growing interest in developing de novo biosynthetic pathways within microbial hosts. nih.gov This approach, central to synthetic biology, aims to engineer microorganisms to produce valuable compounds like S-benzylcysteine derivatives. nih.gov By assembling and optimizing a series of enzymatic reactions inside a living cell, researchers can create sustainable and potentially more efficient production platforms. nih.govnih.gov

Enzymatic Synthesis : The enzymatic pathways involved in the metabolism of xenobiotics are also being explored for synthetic purposes. For instance, the enzymes responsible for creating S-benzyl-N-malonylcysteine in plants, such as N-malonyltransferases, highlight the potential for using isolated enzymes or whole-cell systems to catalyze specific modifications of the S-benzylcysteine scaffold.

Analogue Synthesis : Research into the synthesis of related compounds, such as the α-hydroxy-analogues of S-benzylcysteine, further expands the chemical space and potential applications of this class of molecules. researchgate.net These efforts provide templates and methodologies that can be adapted for the synthesis of novel S-benzylcysteine derivatives with unique properties. researchgate.net

| Synthetic Approach | Key Feature | Potential Advantage |

| Stereoselective Synthesis | High enantiomeric purity (>96%) | Enhanced therapeutic activity and reduced side-effects. nih.gov |

| Biosynthetic Pathways | Use of engineered microbes | Sustainable, cost-effective, and scalable production. nih.govnih.gov |

| Enzymatic Synthesis | High specificity of enzymes | Clean reactions with fewer byproducts. |

| Analogue Synthesis | Creation of novel derivatives | Access to new chemical properties and biological activities. researchgate.net |

Advanced Functional Material Design Based on S-Benzylcysteine Scaffolds

The unique chemical structure of S-benzylcysteine makes it an attractive building block for the design of advanced functional materials. Its ability to participate in various noncovalent interactions and to be incorporated into larger polymer structures is driving innovation in biomaterials science. nih.gov

Self-Assembling Biomaterials : As an amino acid derivative, S-benzylcysteine can be used to create peptides and polymers that undergo self-assembly into ordered nanostructures like nanofibers, nanorods, and hydrogels. nih.govd-nb.info This bottom-up approach allows for the construction of complex and highly tunable materials for applications in regenerative medicine, tissue engineering, and drug delivery. nih.govnorthwestern.edu The process is governed by interactions such as hydrogen bonding, hydrophobic effects, and π–π stacking, all of which can be influenced by the benzyl (B1604629) group of S-benzylcysteine. nih.gov